N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the individual aromatic and heterocyclic components. The key steps include:
Formation of the 4-ethylphenylmethyl group: This can be achieved through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the furan-2-ylmethyl group: This involves the reaction of furan with formaldehyde under acidic conditions to form the furan-2-ylmethyl alcohol, which is then converted to the corresponding chloride using thionyl chloride.
Coupling of the aromatic and heterocyclic groups: The 4-ethylphenylmethyl chloride and furan-2-ylmethyl chloride are reacted with 2-(4-methoxyphenoxy)acetic acid in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the aromatic rings can produce cyclohexane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but lacks the furan and methoxyphenoxy groups.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the ethylphenyl and furan groups.
N-(Furan-2-ylmethyl)acetamide: Similar structure but lacks the ethylphenyl and methoxyphenoxy groups.
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to the combination of its aromatic and heterocyclic components, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-3-18-6-8-19(9-7-18)15-24(16-22-5-4-14-27-22)23(25)17-28-21-12-10-20(26-2)11-13-21/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
SYFZSXFUKLMILF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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